molecular formula C8H12N4O B15327585 3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one CAS No. 2138519-12-5

3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one

Katalognummer: B15327585
CAS-Nummer: 2138519-12-5
Molekulargewicht: 180.21 g/mol
InChI-Schlüssel: PCFRMTZQQRTKLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one is a heterocyclic compound that contains both a pyrazole and a piperidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one typically involves the formation of the pyrazole ring followed by its attachment to the piperidinone moiety. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable piperidinone precursor under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as rhodium on carbon (Rh/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the pyrazole or piperidinone rings.

Wirkmechanismus

The mechanism of action of 3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-amino-1H-pyrazol-1-yl)piperidin-2-one is unique due to its specific combination of the pyrazole and piperidinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

2138519-12-5

Molekularformel

C8H12N4O

Molekulargewicht

180.21 g/mol

IUPAC-Name

3-(3-aminopyrazol-1-yl)piperidin-2-one

InChI

InChI=1S/C8H12N4O/c9-7-3-5-12(11-7)6-2-1-4-10-8(6)13/h3,5-6H,1-2,4H2,(H2,9,11)(H,10,13)

InChI-Schlüssel

PCFRMTZQQRTKLJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)NC1)N2C=CC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.